molecular formula C23H34N2O B12000762 3-Dodecyl-1-(naphthalen-1-yl)urea

3-Dodecyl-1-(naphthalen-1-yl)urea

Cat. No.: B12000762
M. Wt: 354.5 g/mol
InChI Key: VLLWHDCFZRFUKD-UHFFFAOYSA-N
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Description

3-Dodecyl-1-(naphthalen-1-yl)urea is an organic compound characterized by a long alkyl chain (dodecyl) attached to a naphthalene ring through a urea linkage. This compound is of interest due to its unique structural properties, which combine hydrophobic and aromatic characteristics, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecyl-1-(naphthalen-1-yl)urea typically involves the reaction of naphthalen-1-yl isocyanate with dodecylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

Naphthalen-1-yl isocyanate+DodecylamineThis compound\text{Naphthalen-1-yl isocyanate} + \text{Dodecylamine} \rightarrow \text{this compound} Naphthalen-1-yl isocyanate+Dodecylamine→this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. The use of catalysts and solvents can also optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Dodecyl-1-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the urea group to amines.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

3-Dodecyl-1-(naphthalen-1-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.

    Medicine: Explored for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the formulation of specialty chemicals, including lubricants and coatings, due to its hydrophobic properties.

Mechanism of Action

The mechanism by which 3-Dodecyl-1-(naphthalen-1-yl)urea exerts its effects is largely dependent on its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The aromatic naphthalene ring can interact with aromatic amino acids in proteins, affecting their function.

Molecular Targets and Pathways:

    Membrane Disruption: Integration into lipid bilayers can lead to increased membrane permeability.

    Protein Interaction: Binding to aromatic residues in proteins can inhibit their normal function, leading to antimicrobial effects.

Comparison with Similar Compounds

    1-Dodecyl-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a naphthalene ring.

    1-Dodecyl-3-(biphenyl)urea: Contains a biphenyl group, offering different steric and electronic properties.

    1-Dodecyl-3-(naphthalen-2-yl)urea: Similar but with the naphthalene ring attached at the 2-position.

Uniqueness: 3-Dodecyl-1-(naphthalen-1-yl)urea is unique due to the specific positioning of the naphthalene ring, which can influence its interaction with biological targets and its physical properties. The combination of a long alkyl chain and an aromatic ring provides a balance of hydrophobic and aromatic interactions, making it versatile for various applications.

Properties

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

1-dodecyl-3-naphthalen-1-ylurea

InChI

InChI=1S/C23H34N2O/c1-2-3-4-5-6-7-8-9-10-13-19-24-23(26)25-22-18-14-16-20-15-11-12-17-21(20)22/h11-12,14-18H,2-10,13,19H2,1H3,(H2,24,25,26)

InChI Key

VLLWHDCFZRFUKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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